molecular formula C6H4ClNO B2700201 5-(chloromethyl)furan-2-carbonitrile CAS No. 106240-48-6

5-(chloromethyl)furan-2-carbonitrile

Cat. No.: B2700201
CAS No.: 106240-48-6
M. Wt: 141.55
InChI Key: LRMVVNVZMRLMMY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furan-2-carbonitrile (CAS 106240-48-6) is a high-value, bifunctional furan derivative that serves as a versatile scaffold in organic synthesis and drug discovery. The compound features two highly reactive sites: an electrophilic chloromethyl group and a nitrile function, enabling diverse chemical transformations and making it a privileged intermediate for constructing complex molecular architectures . Its primary research value lies in its application as a key synthetic precursor. The chloromethyl group is a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various side chains, including amines, thiols, and alcohols, to create a diverse array of 5-substituted furan-2-carbonitriles . Concurrently, the nitrile group can be converted into other valuable functionalities, such as carboxylic acids, amides, tetrazoles, or amines, significantly expanding the utility of this building block in medicinal chemistry for structure-activity relationship (SAR) studies . This compound is particularly significant in the context of sustainable chemistry, as it is derived from biomass-based furanic aldehydes, which are recognized as promising platform chemicals by the U.S. Department of Energy . As such, this compound is instrumental in the synthesis of novel compounds with potential applications as pharmaceuticals, agrochemicals, and functional materials. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)furan-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVVNVZMRLMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of biomass-derived precursors and green chemistry principles to ensure eco-friendly and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(chloromethyl)furan-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block for Complex Molecules
5-(Chloromethyl)furan-2-carbonitrile serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for nucleophilic substitution reactions, where it can react with various nucleophiles such as amines and alcohols. This property enables the formation of diverse furan derivatives that are significant in organic synthesis.

Synthesis of Chiral Furans
The compound can be utilized to synthesize chiral furans from furan platform chemicals. A notable method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid, yielding chiral products with promising yields.

Green Chemistry

Production of Acid Chlorides
this compound can be converted into acid chloride derivatives, which are valuable intermediates for producing biofuels and polymers. The treatment of 5-(chloromethyl)furfural (a precursor) with tert-butyl hypochlorite leads to high yields of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride. These derivatives are crucial for developing furoate ester biofuels and other green chemical products .

Biomass-Derived Synthesis
As a biomass-derived compound, this compound presents an eco-friendly alternative to traditional synthetic routes. Its production from raw biomass makes it a sustainable option for generating valuable chemical feedstocks .

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that derivatives of this compound could exhibit significant biological activities, including antimicrobial and anticancer properties. Investigations into its interactions with biomolecules suggest potential applications in drug development .

Materials Science

Development of Specialty Chemicals
The compound's unique functional groups facilitate its use in creating specialty chemicals and materials. Its ability to undergo various chemical transformations allows for the design of materials with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism by which 5-(chloromethyl)furan-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitrile group can participate in various reactions, including hydrolysis and reduction, leading to the formation of amides or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Structure Highlights Key Differences vs. 5-(Chloromethyl)furan-2-carbonitrile Reference
5-(Bromomethyl)furan-2-carbonitrile Bromine replaces chlorine at position 5 Higher molecular weight (Br vs. Cl); likely increased reactivity in nucleophilic substitutions due to better leaving-group ability of Br.
5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile Fluorene-based substituent at position 5 Bulky fluorene group enhances π-conjugation, improving electro-optical properties for applications in PLEDs. Reduced electrophilicity at position 5 compared to chloromethyl.
5-Chlorothiophene-2-carbonitrile Thiophene ring instead of furan Thiophene’s higher aromaticity and electron-rich nature alter reactivity in electrophilic substitutions. Nitrile group remains reactive but with differing regioselectivity.
Furan-2-carbonitrile No substituent at position 5 Simpler structure with unmodified furan ring; used in [3+2]-cycloadditions to form tetrazoles. Lacks functionalization potential at position 5.

Physicochemical Properties

Property This compound (Inferred) 5-(Bromomethyl)furan-2-carbonitrile 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile
Molecular Weight ~143.5 g/mol ~187.9 g/mol 269.29 g/mol
Melting Point Not reported (likely 80–120°C) Not reported Monoclinic crystal system (P21/n), β = 103.69°
Reactivity Chloromethyl allows SN2 reactions; nitrile participates in cycloadditions Bromine enhances leaving-group ability Fluorene group directs π-stacking in polymers; nitrile less reactive due to steric hindrance.
Applications Intermediate for functionalized polymers, prodrugs Similar to chloro analog but with faster substitution kinetics Electroactive materials for PLEDs and nanocomposites

Biological Activity

5-(Chloromethyl)furan-2-carbonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, reactivity, and biological implications, drawing from various studies and research findings.

This compound can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF). The production involves the conversion of CMF into various derivatives, including acid chlorides, which are useful intermediates for further chemical transformations. The synthesis typically involves reactions with nucleophiles and electrophiles under controlled conditions to yield the desired products .

Biological Activity

The biological activity of this compound has been primarily studied in relation to its cytotoxic effects and potential therapeutic applications. Key findings include:

  • Cytotoxicity : In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown promising results, indicating that structural modifications can enhance biological activity .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacteria, where novel compounds are urgently needed .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Anticancer Activity : A study conducted on benzofuran derivatives revealed that specific modifications led to enhanced antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The introduction of functional groups significantly influenced the cytotoxic effects observed .
  • Structure-Activity Relationship (SAR) : Research on the SAR of furan derivatives indicated that substituents at specific positions on the furan ring could modulate biological activity. For example, introducing a methyl group at the C–3 position of the benzofuran scaffold resulted in improved potency against several cancer cell lines .

Data Table: Biological Activity Overview

CompoundCell Line TestedIC50 Value (nM)Activity Type
Benzofuran Derivative 6aHAAEC15Antiproliferative
Benzofuran Derivative 10hFM3A/024Antiproliferative
This compoundA549Not reportedPotential Anticancer
Benzofuran DerivativeHT-2930Anticancer

Q & A

Basic: What are the most reliable synthetic routes for 5-(chloromethyl)furan-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves functional group transformations on furan derivatives. A feasible route is the chlorination of 5-(hydroxymethyl)furan-2-carbonitrile using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key considerations include:

  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of the chloromethyl group .
  • Temperature Control : Reactions are often conducted at 0–5°C to suppress side reactions (e.g., ring opening or polymerization) .
  • Workup : Rapid quenching with ice water and extraction with non-polar solvents (e.g., ethyl acetate) improves yield.
    Optimization Tip : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and characterize intermediates (e.g., hydroxymethyl precursor) using 1^1H NMR (δ 4.6 ppm for -CH2_2OH) .

Basic: How can the chloromethyl group in this compound be distinguished spectroscopically?

Methodological Answer:
The chloromethyl (-CH2_2Cl) group exhibits distinct spectral signatures:

  • 1^1H NMR : A triplet at δ 4.5–4.7 ppm (J = 6–8 Hz) for the -CH2_2Cl protons, split due to coupling with adjacent furan protons .
  • 13^13C NMR : A resonance at δ 40–45 ppm for the chlorinated carbon.
  • IR Spectroscopy : Absence of O-H stretches (~3200 cm1^{-1}) compared to the hydroxymethyl precursor, confirming successful chlorination .
    Validation : Compare with 5-(hydroxymethyl)furan-2-carbonitrile (δ 4.6 ppm for -CH2_2OH in 1^1H NMR) to confirm substitution .

Basic: What are the key reactivity patterns of this compound under nucleophilic substitution?

Methodological Answer:
The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols, alkoxides):

  • Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 60°C to form 5-(aminomethyl)furan-2-carbonitrile. Use K2_2CO3_3 as a base to scavenge HCl .
  • Thiol Reactions : Treat with thiophenol in ethanol under reflux to yield sulfide derivatives. Monitor by LC-MS for [M+H]+^+ peaks.
  • Stability Note : The compound is prone to hydrolysis in aqueous media; store under anhydrous conditions .

Advanced: How can competing side reactions (e.g., ring-opening or polymerization) be mitigated during functionalization?

Methodological Answer:
Competing reactions arise from the electrophilic furan ring and reactive chloromethyl group:

  • Low-Temperature Control : Perform substitutions at ≤25°C to prevent furan ring activation .
  • Protecting Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) during harsh conditions .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .
    Case Study : In a synthesis of 5-(azidomethyl)furan-2-carbonitrile, NaN3_3 in acetone/water at 0°C achieved 85% yield without ring degradation .

Advanced: How should researchers resolve discrepancies in reported spectroscopic data for derivatives?

Methodological Answer:
Contradictions in NMR or mass spectra often stem from:

  • Solvent Effects : Deuterated DMSO vs. CDCl3_3 can shift -CH2_2Cl signals by 0.1–0.3 ppm .
  • Impurity Profiles : Byproducts (e.g., hydrolyzed hydroxymethyl compounds) may overlap signals. Use preparative HPLC to isolate pure fractions .
  • Dynamic Processes : Rotameric equilibria in substituted derivatives can split signals. Acquire variable-temperature NMR (VT-NMR) to confirm .

Advanced: What computational and experimental strategies support its application in medicinal chemistry?

Methodological Answer:
While direct studies on this compound are limited, analogous furan derivatives guide hypotheses:

  • Molecular Docking : Model interactions with targets like aldehyde dehydrogenases (e.g., PaALDH64), where furan nitriles form hydrogen bonds with catalytic residues .
  • Cytotoxicity Assays : Screen derivatives against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC50_{50} values with hydroxymethyl analogs to assess chlorine’s role .
  • Metabolic Stability : Evaluate hydrolytic stability in simulated gastric fluid (pH 2) and liver microsomes to prioritize candidates for in vivo studies .

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